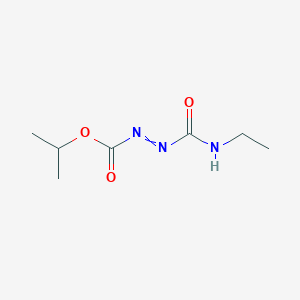
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is a chemical compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a carboxylate group and an ethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate typically involves the reaction of isopropyl alcohol with ethyl isocyanate in the presence of a diazotizing agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted diazenes, depending on the type of reaction and the reagents used.
Scientific Research Applications
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other diazene compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (methylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (butylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (phenylcarbamoyl)diazene-1-carboxylate
Uniqueness
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethylcarbamoyl group provides unique steric and electronic effects, making it different from other similar compounds.
Properties
CAS No. |
63148-14-1 |
|---|---|
Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
propan-2-yl N-(ethylcarbamoylimino)carbamate |
InChI |
InChI=1S/C7H13N3O3/c1-4-8-6(11)9-10-7(12)13-5(2)3/h5H,4H2,1-3H3,(H,8,11) |
InChI Key |
ZBHSDLMMKZYRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N=NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















